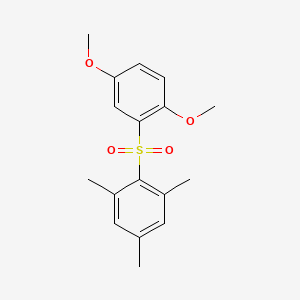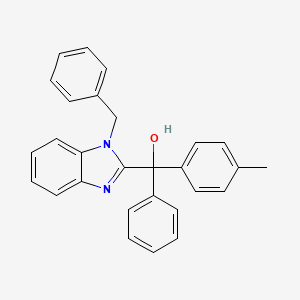![molecular formula C11H16N2O2S B4963863 N-{[(2-furylmethyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B4963863.png)
N-{[(2-furylmethyl)amino]carbonothioyl}-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-furylmethyl)amino]carbonothioyl}-3-methylbutanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as FMOC-Lys(Mtt)-OH and is used as a protecting group for lysine in solid-phase peptide synthesis. The compound has been extensively studied for its potential applications in drug delivery, peptide synthesis, and biological research.
Mecanismo De Acción
The mechanism of action of FMOC-Lys(Mtt)-OH involves the formation of a stable amide bond between the lysine residue and the protecting group. This bond prevents the lysine residue from undergoing unwanted modifications during peptide synthesis, such as acylation or alkylation. The protecting group is then removed using a mild acid, such as trifluoroacetic acid, to yield the desired peptide product.
Biochemical and Physiological Effects:
FMOC-Lys(Mtt)-OH does not have any direct biochemical or physiological effects as it is primarily used as a protecting group in peptide synthesis. However, the peptides synthesized using this compound have been shown to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of FMOC-Lys(Mtt)-OH as a protecting group in peptide synthesis offers several advantages, including improved yield and purity of the desired product, prevention of unwanted modifications, and compatibility with various peptide synthesis methods. However, the compound has some limitations, including its relatively high cost, sensitivity to moisture, and potential for side reactions during peptide synthesis.
Direcciones Futuras
The potential applications of FMOC-Lys(Mtt)-OH in drug delivery, peptide synthesis, and biological research are vast. Some of the future directions for research include the development of new protecting groups for lysine and other amino acids, optimization of peptide synthesis methods, and the synthesis of novel bioactive peptides using FMOC-Lys(Mtt)-OH. Additionally, the use of this compound in the synthesis of peptide-based vaccines and therapeutics is an area of active research.
Métodos De Síntesis
The synthesis of N-{[(2-furylmethyl)amino]carbonothioyl}-3-methylbutanamide involves the reaction of 3-methylbutanoyl chloride with N-(2-aminoethyl)morpholine, followed by the addition of 2-(methylthio)benzoyl chloride. The resulting product is then treated with 2-(furan-2-ylmethylamino)ethanethiol to yield FMOC-Lys(Mtt)-OH.
Aplicaciones Científicas De Investigación
FMOC-Lys(Mtt)-OH has been widely used in solid-phase peptide synthesis for the protection of lysine residues. The compound is known to enhance the yield and purity of peptide synthesis by preventing side reactions and unwanted modifications. It has also been used in the synthesis of various bioactive peptides, including antimicrobial peptides, neuropeptides, and enzyme inhibitors.
Propiedades
IUPAC Name |
N-(furan-2-ylmethylcarbamothioyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-8(2)6-10(14)13-11(16)12-7-9-4-3-5-15-9/h3-5,8H,6-7H2,1-2H3,(H2,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYHCPUXTHEZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4963780.png)
![dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4963781.png)


amino]methyl}-N,N-dimethylaniline](/img/structure/B4963793.png)
![N-cyclohexyl-N-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]-4-nitroaniline](/img/structure/B4963798.png)
![2-[(4-butoxybenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4963801.png)

![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B4963812.png)
![N-(2,5-dimethylphenyl)-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)acetamide](/img/structure/B4963821.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B4963822.png)
![1-(3-{1-[(3,4-dimethoxyphenyl)acetyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4963834.png)
![2-chloro-N-[5-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4963847.png)
![N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4963861.png)